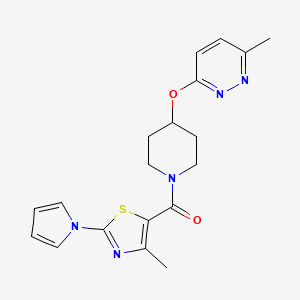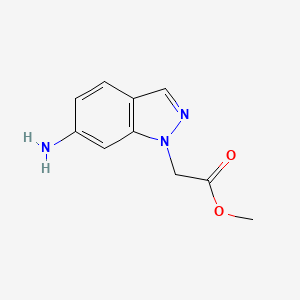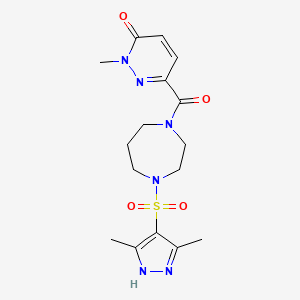
2-(2,3-dimethylphenoxy)-N-(2-(2-methylthiazol-4-yl)phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,3-dimethylphenoxy)-N-(2-(2-methylthiazol-4-yl)phenyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DMTFPP and has been extensively studied for its unique properties and potential uses.
Scientific Research Applications
Solubility and Application in Clinical Administration
Research has highlighted the development of compounds with improved water solubility and oral activity, which are significant for clinical administration. For instance, a study on neurokinin-1 receptor antagonists discusses the synthesis and effectiveness of a compound that is both water-soluble and orally active, suggesting potential for similar applications in drug delivery and therapeutic interventions (Harrison et al., 2001).
Fluorescent Molecular Probes
The development of fluorescent solvatochromic dyes for sensitive molecular probes has been a significant area of research. These probes are used to study biological events and processes, indicating that compounds with specific structural features may serve as potential candidates for developing new fluorescent markers (Diwu et al., 1997).
Corrosion Inhibition
Investigations into compounds as corrosion inhibitors for metals in aggressive environments like acidic solutions are noteworthy. A study on the effectiveness of a dithiocarbamate compound against steel corrosion suggests that similar compounds could be explored for their potential as corrosion inhibitors, offering insights into industrial applications (Kıcır et al., 2016).
Anti-inflammatory and Antimicrobial Agents
Research into novel compounds with anti-inflammatory and antimicrobial properties is crucial for developing new therapeutics. A study on the synthesis and biological evaluation of various derivatives bearing an aryl sulfonate moiety highlights the potential of structurally diverse compounds in this area (Kendre et al., 2015).
properties
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-13-8-7-11-20(14(13)2)25-15(3)21(24)23-18-10-6-5-9-17(18)19-12-26-16(4)22-19/h5-12,15H,1-4H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQWKDALLYUSAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)C(=O)NC2=CC=CC=C2C3=CSC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2844841.png)

![4-benzoyl-1-[(2,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one](/img/structure/B2844846.png)
![2-(4-methoxyphenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2844847.png)



![4-[(6-Methylpyrimidin-4-yl)amino]-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B2844851.png)



